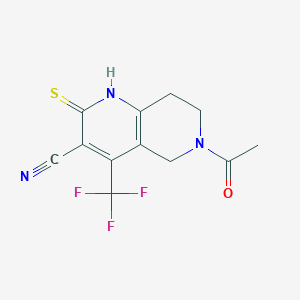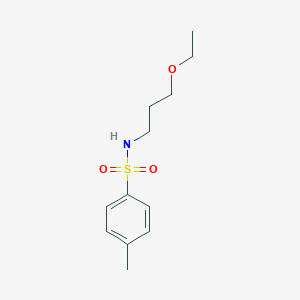
2-butyl-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-substituted indene-1,3(2H)-diones, often involves palladium-catalyzed carbonylative annulation reactions using phenyl formate as a CO source, showcasing a broad substrate scope and yielding good to excellent results (Ying Zhang et al., 2015). Another method employs photo redox-mediated one-pot synthesis techniques using polyoxometalate as a catalyst for the synthesis of related diphenyl substituted diones, demonstrating an economical and scalable approach (Santu Das et al., 2016).
Molecular Structure Analysis
The molecular structure of similar β-diketones has been elucidated through X-ray crystallography, revealing cis-diketo (Z,Z) conformations with specific carbonyl-carbonyl dihedral angles, underscoring the importance of molecular geometry in understanding the compound's chemical behavior (J. Emsley et al., 1987).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including 1,3-dipolar cycloaddition with non-stabilized azomethine ylides, leading to highly regioselective products of potential anti-tumor properties (A. S. Girgis, 2009). Reactions with phosphonium ylides result in the formation of mixtures of diastereomers, showcasing the compound's reactivity towards different reagents (F. Osman et al., 2007).
Physical Properties Analysis
Studies on related compounds, such as the dissociation mechanisms of protonated trans-1,4-diphenyl-2-butene-1,4-dione, offer insights into the fragmentation pathways and rearrangements, contributing to the understanding of the compound's stability and reactivity under various conditions (Lianming Wu et al., 2006).
Chemical Properties Analysis
The compound's chemical properties can be inferred from the study of related β-diketone interactions, which display distinct structural and electronic characteristics important for its reactivity and potential applications (J. Emsley et al., 1987). The regioselective synthesis of dispiro derivatives through 1,3-dipolar cycloaddition reactions further highlights the compound's versatile chemical properties (A. S. Girgis, 2009).
Applications De Recherche Scientifique
Electrophilic Reactivity in Organic Synthesis
The reactivity of 1,2-dicarbonyl compounds, akin to the structural framework of 2-butyl-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione, has been explored in the context of Friedel−Crafts reactions. These compounds, when reacted with benzene in the presence of a strong acid, yield gem-diphenylated ketones, showcasing their potential as electrophilic agents in organic synthesis (Ohwada et al., 1996).
Structural and Mechanistic Insights in Chemistry
The behavior of similar dione structures towards phosphonium ylides under dry conditions has been studied, revealing complex reaction mechanisms and the formation of various diastereomers. This research provides valuable insights into the structural dynamics and potential applications of such compounds in synthetic organic chemistry (Osman & El-Samahy, 2007).
Applications in Photochromism and Photomagnetism
A derivative of 2-butyl-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione demonstrated remarkable photochromic properties in a single crystalline phase, transitioning from yellow to green upon UV exposure. This transition also resulted in the generation of a stable organic radical, detected by electron spin resonance spectroscopy, indicating potential applications in photomagnetic devices and photoresponsive materials (Xu et al., 2002).
Molecular Structure and Optical Properties
The molecular structure and vibrational properties of 2,3-dihydro-1H-indene and its dione derivative have been analyzed through density functional theory calculations. These studies shed light on the reactivity and polar characteristics of such compounds, supporting their use in materials science and molecular electronics (Prasad et al., 2010).
Propriétés
IUPAC Name |
2-benzhydryl-2-butylindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O2/c1-2-3-18-26(24(27)21-16-10-11-17-22(21)25(26)28)23(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,23H,2-3,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREHBQCELBKDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)C2=CC=CC=C2C1=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzhydryl-2-butylindene-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylacrylamide](/img/structure/B4584144.png)
![N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4584163.png)

![2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4584175.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4584186.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4584197.png)
![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)

![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4584208.png)
![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4584214.png)
![3-[5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4584220.png)
![2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4584233.png)
![4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)